JNJ-38158471
Overview
Description
3,4’-Dihydroxyflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the flavone backbone. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of neuroprotection, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
JNJ-38158471, also known as (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea, is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis . In addition to VEGFR-2, this compound also inhibits the tyrosine kinases Ret and Kit, albeit at higher IC50 values .
Mode of Action
This compound inhibits VEGFR-2 by binding to the receptor and preventing its activation . This inhibition blocks the autophosphorylation of VEGFR-2, thereby preventing the downstream signaling that leads to endothelial cell migration and angiogenesis . The compound also inhibits the activity of Ret and Kit, which are involved in cell growth and survival .
Biochemical Pathways
By inhibiting VEGFR-2, this compound disrupts the VEGF signaling pathway, which plays a critical role in angiogenesis . This disruption prevents the formation of new blood vessels, a process that is essential for tumor growth and metastasis . The inhibition of Ret and Kit may also contribute to the compound’s anti-tumor effects .
Result of Action
This compound has demonstrated potent anti-tumor activity in preclinical studies . It has been shown to inhibit the growth of human tumor xenografts in a dose-dependent manner in both A431 and HCT116 models . Notably, after termination of this compound monotherapy treatment of A375 xenografts, tumor growth delay was significantly prolonged up to 4 weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4’-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the reaction of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde in the presence of a base, followed by cyclization to form the flavone structure . The reaction typically requires conditions such as refluxing in ethanol and the use of catalysts like piperidine.
Industrial Production Methods: Industrial production of 3,4’-dihydroxyflavone often involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Comparison with Similar Compounds
3,4’-Dihydroxyflavone can be compared with other similar flavonoid compounds:
4-Hydroxycoumarin: Although structurally different, it shares similar antioxidant properties but lacks the ability to chelate metal ions as effectively as 3,4’-dihydroxyflavone.
These comparisons highlight the unique properties of 3,4’-dihydroxyflavone, particularly its potent neuroprotective and anti-inflammatory effects.
Properties
IUPAC Name |
1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?
A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.
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